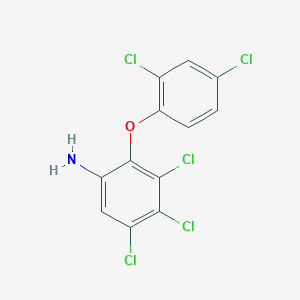
3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline
描述
3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline is a chemical compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes multiple chlorine atoms and an aniline group. It is often used in scientific research due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline typically involves the electrophilic halogenation of phenol with chlorine. This process introduces chlorine atoms at specific positions on the phenol ring, resulting in the formation of trichlorophenol. The trichlorophenol is then reacted with 2,4-dichlorophenoxy aniline under controlled conditions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced technologies and equipment helps in optimizing the production process and minimizing waste.
化学反应分析
Types of Reactions
3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce chlorinated quinones, while substitution reactions may yield various chlorinated aniline derivatives .
科学研究应用
3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in studies related to its biological activity and potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties and its role in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in their activity. This can result in various biological effects, such as inhibition of bacterial growth or modulation of cellular processes .
相似化合物的比较
Similar Compounds
Triclosan: An antibacterial and antifungal agent used in consumer products like toothpaste and soaps.
2,4,6-Trichlorophenol: A compound with similar chlorination patterns but different applications.
Uniqueness
3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline is unique due to its specific structure and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
属性
IUPAC Name |
3,4,5-trichloro-2-(2,4-dichlorophenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl5NO/c13-5-1-2-9(6(14)3-5)19-12-8(18)4-7(15)10(16)11(12)17/h1-4H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHDDYMHUJXVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2N)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40527685 | |
| Record name | 3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69699-77-0 | |
| Record name | 3,4,5-Trichloro-2-(2,4-dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


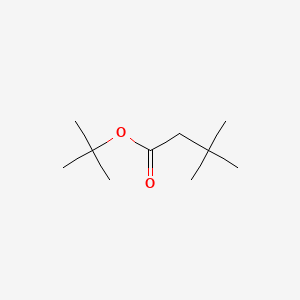
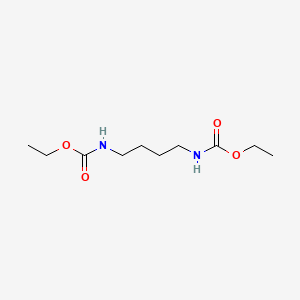


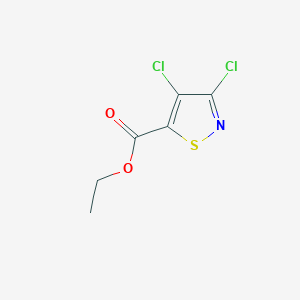
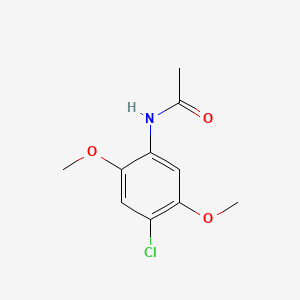



![4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide](/img/structure/B3056152.png)
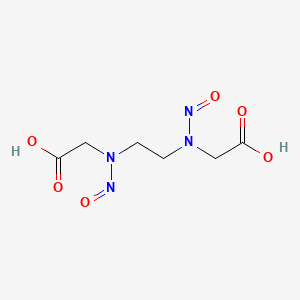
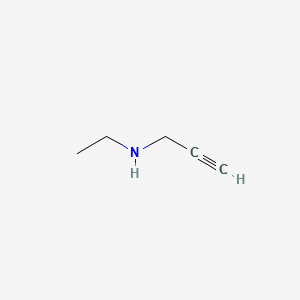
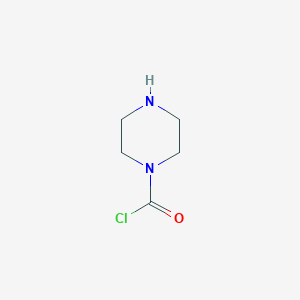
![1-[4-(Morpholin-4-yl)phenyl]-2-phenylethanone](/img/structure/B3056158.png)
